An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diazepan-5-one Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diazepan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 1,4-Diazepan-5-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published synthesis for the parent compound, this document outlines a plausible and robust synthetic protocol based on established chemical principles and analogous reactions. The guide also details the expected analytical characterization of the final compound.
Introduction
1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry as a core component in the synthesis of various biologically active molecules.[1] Its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anti-HIV, and psychotropic activities.[1] The hydrochloride salt is often prepared to improve the compound's stability and solubility in aqueous media, making it more amenable for use in biological assays and pharmaceutical formulations.
Proposed Synthesis Protocol
The synthesis of 1,4-Diazepan-5-one hydrochloride can be efficiently achieved in a two-step process. The first step involves the formation of the 1,4-diazepan-5-one free base via a Michael addition followed by an intramolecular cyclization. The second step is the conversion of the free base to its hydrochloride salt.
Step 1: Synthesis of 1,4-Diazepan-5-one (Free Base)
This proposed synthesis involves the reaction of ethylenediamine with ethyl acrylate, which first forms an amino ester intermediate. Subsequent heating promotes an intramolecular aminolysis reaction, leading to the cyclization and formation of the desired lactam, 1,4-Diazepan-5-one.
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Materials and Reagents:
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Ethylenediamine
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Ethyl acrylate
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Ethanol (absolute)
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Toluene
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Experimental Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in absolute ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add ethyl acrylate (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude amino ester intermediate.
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To the crude intermediate, add toluene and heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Use a Dean-Stark apparatus to remove the ethanol formed during the cyclization.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
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Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,4-Diazepan-5-one as a viscous oil or low-melting solid.
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Step 2: Formation of 1,4-Diazepan-5-one Hydrochloride
The hydrochloride salt is prepared by treating a solution of the free base with hydrogen chloride. A common and effective method involves using anhydrous HCl gas or a solution of HCl in an organic solvent.[1]
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Materials and Reagents:
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1,4-Diazepan-5-one (from Step 1)
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Anhydrous diethyl ether
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Hydrogen chloride (gas or as a solution in dioxane)
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Experimental Procedure:
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Dissolve the purified 1,4-Diazepan-5-one (1.0 eq) in anhydrous diethyl ether in a flask.[1]
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Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a stoichiometric amount of a saturated solution of HCl in dioxane dropwise.
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A white precipitate of 1,4-Diazepan-5-one hydrochloride will form immediately. Continue the addition until no further precipitation is observed.[1]
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Collect the solid product by filtration through a Büchner funnel.
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Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.[1]
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Dry the final product under vacuum to yield 1,4-Diazepan-5-one hydrochloride as a white crystalline solid.
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Data Presentation and Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physicochemical and expected spectral data for 1,4-Diazepan-5-one and its hydrochloride salt.
| Property | 1,4-Diazepan-5-one (Free Base) | 1,4-Diazepan-5-one Hydrochloride |
| CAS Number | 34376-54-0[2] | 208245-76-5[3][4] |
| Molecular Formula | C₅H₁₀N₂O[2][5] | C₅H₁₁ClN₂O |
| Molecular Weight | 114.15 g/mol [2] | 150.61 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid |
| Expected ¹H NMR | δ (ppm): ~3.4 (t, 2H, -CH₂-N-C=O), ~3.2 (s, 1H, -NH-C=O), ~2.9 (t, 2H, -CH₂-NH), ~2.7 (t, 2H, -CH₂-CH₂-NH), ~1.8 (s, 1H, -CH₂-NH) | Signals will be shifted downfield due to protonation. Broad signals for NH₂⁺ protons expected. |
| Expected ¹³C NMR | δ (ppm): ~175 (C=O), ~50 (-CH₂-N-C=O), ~48 (-CH₂-NH), ~40 (-CH₂-CH₂-NH), ~38 (-CH₂-CH₂-N-C=O) | Signals expected to show slight shifts compared to the free base. |
| Expected IR (cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide) | Broad N-H stretching bands ~3200-2700 cm⁻¹ (ammonium salt), C=O stretch ~1660 cm⁻¹. |
| Expected MS (ESI+) | m/z: 115.08 [M+H]⁺ | m/z: 115.08 [M-Cl]⁺ (corresponds to the free base cation) |
Note: Expected spectral data is predicted based on the chemical structure and may vary depending on the solvent and experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of the target compound and the proposed experimental workflow for its synthesis.
Caption: Chemical structure of 1,4-Diazepan-5-one Hydrochloride.
Caption: Proposed experimental workflow for the synthesis of 1,4-Diazepan-5-one HCl.
References
- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1,4-二氮杂-5-环庚酮盐酸盐 - CAS号 208245-76-5 - 摩熵化学 [molaid.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 - PubChem [pubchem.ncbi.nlm.nih.gov]
